molecular formula C24H51ISn B14487027 Stannane, iodotrioctyl- CAS No. 64488-68-2

Stannane, iodotrioctyl-

Cat. No.: B14487027
CAS No.: 64488-68-2
M. Wt: 585.3 g/mol
InChI Key: SMAVBLSQIQGWLU-UHFFFAOYSA-M
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Description

Stannane, iodotrioctyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, iodotrioctyl- is particularly interesting due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

R3SnH+I2R3SnI+HI\text{R}_3\text{SnH} + \text{I}_2 \rightarrow \text{R}_3\text{SnI} + \text{HI} R3​SnH+I2​→R3​SnI+HI

where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can be reduced back to the corresponding stannane.

    Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Stannane, iodotrioctyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.

    Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.

Comparison with Similar Compounds

Stannane, iodotrioctyl- can be compared with other organotin compounds such as:

    Tributyltin chloride: Known for its high toxicity and use as a biocide.

    Trimethyltin chloride: Used in organic synthesis and as a neurotoxin in research.

    Triphenyltin hydroxide: Used as a pesticide and in antifouling paints.

The uniqueness of stannane, iodotrioctyl- lies in its specific reactivity and applications, particularly in the field of radioiodination for medical imaging and therapy.

Properties

CAS No.

64488-68-2

Molecular Formula

C24H51ISn

Molecular Weight

585.3 g/mol

IUPAC Name

iodo(trioctyl)stannane

InChI

InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1

InChI Key

SMAVBLSQIQGWLU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I

Origin of Product

United States

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